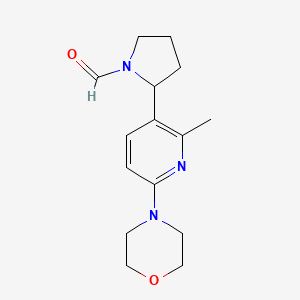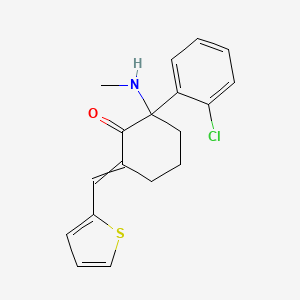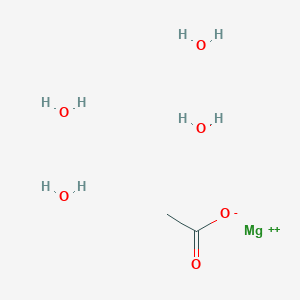
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyridine derivative with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound is known for its unique structural features, which include a pyrrolidine ring and a morpholine-substituted pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including amination, cyclization, and oxidation to form the desired compound . The reaction conditions often require specific oxidants and additives to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene and Bidepharm provide this compound with a standard purity of 97%, and they offer quality control reports such as NMR, HPLC, and GC to verify the compound’s integrity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a versatile building block in organic synthesis, it is used to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: The compound can be explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals, dyes, and pigments
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde include other pyridine derivatives and morpholine-substituted compounds. Examples include:
- 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-ol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of structural features, which confer unique reactivity and functional properties. This makes it particularly valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O2/c1-12-13(14-3-2-6-18(14)11-19)4-5-15(16-12)17-7-9-20-10-8-17/h4-5,11,14H,2-3,6-10H2,1H3 |
Clé InChI |
MOUKFYNMLLDMRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)








![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
